Product packaging for Diphenylthioxostannane(Cat. No.:CAS No. 20332-10-9)

Diphenylthioxostannane

Cat. No.: B1346933
CAS No.: 20332-10-9
M. Wt: 304.98 g/mol
InChI Key: CYXRBVIJBDYNQU-UHFFFAOYSA-N
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Description

Significance of Organotin Compounds in Modern Chemical Research

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been a subject of significant scientific inquiry since the first synthesis of diethyltin (B15495199) diiodide in 1849. wikipedia.orglupinepublishers.com Their prominence in modern chemical research stems from their vast and diverse applications across numerous industrial and technological sectors. lupinepublishers.comresearchgate.net The utility of these compounds is largely dictated by the number and nature of the organic substituents attached to the tin atom, which in turn influences their chemical and biological properties. rjpbcs.com

Historically, the commercial use of organotins expanded rapidly in the mid-20th century, particularly with their application as stabilizers for polymers like polyvinyl chloride (PVC). lupinepublishers.comlupinepublishers.com They effectively prevent the degradation of PVC by neutralizing hydrogen chloride and removing unstable allylic chloride groups. wikipedia.org Beyond polymer stabilization, organotin compounds are extensively used as catalysts in various chemical reactions, including the formation of polyurethanes, silicone vulcanization, and transesterification. wikipedia.orgrjpbcs.com Their catalytic activity is often attributed to their Lewis acidic nature. lupinepublishers.com

In the realm of materials science, organotin halides are employed in chemical vapor deposition (CVD) techniques to create electrically conductive thin films of tin dioxide on glass. rjpbcs.com Furthermore, certain organotin compounds serve as precursors for the synthesis of tin sulfide (B99878) nanoparticles, which have potential applications in optoelectronics and energy storage. mdpi.comresearchgate.netmdpi.com The biological activities of organotin compounds are also a major area of research, with applications as biocides, including antifungal agents in textiles and wood preservatives. wikipedia.orglupinepublishers.com

Structural Classification and General Overview of Diorganotin Sulfides within Organometallic Chemistry

Diorganotin sulfides belong to the broader class of organotin compounds with the general formula R₂SnX₂, where R is an organic group and X can be a variety of substituents. Specifically, in diorganotin sulfides, at least one of the X groups is a sulfur atom. These compounds are a part of organometallic chemistry, which studies compounds containing metal-carbon bonds. wikipedia.org

The structural chemistry of diorganotin compounds is particularly rich and varied, with the tin atom capable of adopting coordination numbers ranging from four to seven, leading to diverse geometries such as tetrahedral, trigonal bipyramidal, and octahedral. bsmiab.orgacs.org

Diorganotin sulfides, with the general formula (R₂SnS)ₙ, exhibit a fascinating array of structures. The simplest structural motif is the cyclic trimer, as seen in diphenyltin (B89523) sulfide, which exists as a six-membered ring of alternating tin and sulfur atoms. iucr.org In this trimeric structure, each tin atom is tetrahedrally coordinated by two sulfur atoms and two phenyl groups. iucr.org Other structural possibilities for diorganotin sulfides include dimeric and polymeric forms, often influenced by the nature of the organic substituents on the tin atom.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10SSn B1346933 Diphenylthioxostannane CAS No. 20332-10-9

Properties

IUPAC Name

diphenyl(sulfanylidene)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C6H5.S.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXRBVIJBDYNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174240
Record name Diphenylthioxostannane
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Molecular Weight

304.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20332-10-9
Record name Diphenylthioxostannane
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Record name Diphenylthioxostannane
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Record name Diphenylthioxostannane
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Record name Diphenylthioxostannane
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Advanced Structural Characterization and Spectroscopic Analysis of Diphenyltin Sulfide Compounds

Crystallographic Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the most definitive method for the absolute structure determination of crystalline diphenyltin (B89523) sulfide (B99878) derivatives. This powerful technique allows for the precise measurement of bond lengths, bond angles, and the spatial arrangement of all atoms within the crystal lattice, providing an unambiguous depiction of the molecule's structure.

The coordination geometry around the central tin atom in diphenyltin sulfide compounds is a key determinant of their chemical and physical properties. SC-XRD studies have revealed a variety of coordination environments, with the most common being five-coordinate and six-coordinate geometries.

In many diphenyltin dithiocarbamate (B8719985) complexes, the tin atom is six-coordinate, adopting a distorted octahedral geometry. mdpi.comresearchgate.net For instance, in diphenyltin(IV) bis(N,N-dicyclohexyldithiocarbamate), the tin atom exhibits a distorted octahedral geometry with the two phenyl groups in a cis arrangement. researchgate.net Similarly, a distorted octahedral C₂S₄ donor set is observed in other diphenyltin bis(dithiocarbamate) compounds. nih.gov

Five-coordinate geometries are also prevalent, often described as distorted trigonal bipyramidal. An example is the dinuclear diorganotin sulfide [R₂Sn(µ-S)]₂ (where R = 2-phenylazophenyl), in which each tin center is pentacoordinated and possesses a distorted trigonal bipyramidal geometry. nih.gov The degree of distortion from ideal geometries is often quantified by the τ parameter, which helps to differentiate between trigonal bipyramidal (τ ≈ 1) and square pyramidal (τ ≈ 0) geometries. For example, in (dimethyl sulfoxide-κO)diphenyl(3-thioxo-3H-1,2-dithiole-4,5-dithiolato-κ²S⁴,S⁵)tin(IV), the geometry is described as distorted trigonal bipyramidal with a τ value of 0.72.

The following table summarizes the coordination geometries and crystallographic data for selected diphenyltin sulfide compounds.

CompoundCoordination GeometrySpace GroupReference
(C₆H₅)₂Sn[S₂CN(C₂H₅)(CH₃)]₂Six-coordinate, MonoclinicC2/c analis.com.my
(C₆H₅)₂SnCl[S₂CN(C₇H₇)(iC₃H₇)]Five-coordinate, MonoclinicP2₁/n analis.com.my
(C₆H₅)₂Sn[S₂CN(CH₃)(iC₃H₇)]₂Six-coordinate, OrthorhombicPbcn analis.com.my
[Sn(C₆H₅)₂(C₅H₁₀NOS₂)₂]Distorted OctahedralC2/c nih.gov
[Sn(C₆H₅)₂(C₇H₁₄NO₂S₂)₂]Skewed Trapezoidal BipyramidalP2₁/c nih.gov
[Sn(C₆H₅)₂(C₃S₅)(C₂H₆OS)]Distorted Trigonal BipyramidalP2₁/n iucr.org
Diphenyltin(IV) diallyldithiocarbamateSix-coordinate, MonoclinicP2₁/c nih.gov

The nature of the tin-sulfur (Sn-S) bond is a critical aspect revealed by SC-XRD. In chelated diphenyltin sulfide compounds, particularly those with dithiocarbamate ligands, the coordination mode can be either symmetric or asymmetric.

Anisobidentate chelation, where the two Sn-S bond lengths from a single ligand are unequal, is a common feature. mdpi.com This asymmetry is often observed in diphenyltin(IV) dithiocarbamates. mdpi.com For example, in one diphenyltin bis(dithiocarbamate) complex, the Sn-S bond lengths range from 2.53 to 2.97 Å, indicating both covalent and weaker coordinate bonding characteristics. mdpi.com The difference in Sn-S bond lengths (Δ(Sn-S)) within a chelate ring can be significant. In some cases, one Sn-S bond is considerably longer than the other, though still within the sum of the van der Waals radii of tin and sulfur, suggesting a weak interaction. mdpi.com For instance, in one compound, the Sn-S distances were found to be 2.4757(7) Å and 3.0336(7) Å. mdpi.com

In contrast, some complexes exhibit nearly symmetric chelation. For example, in [Ph₂Sn(S₂CN(cHex)₂)₂], the dithiocarbamate ligands chelate the tin center in an almost symmetrical fashion. researchgate.net The degree of asymmetry in the Sn-S bonds can be influenced by the nature of the other co-ligands attached to the tin atom. mdpi.com

The table below presents selected Sn-S bond lengths in diphenyltin sulfide compounds, illustrating the variety of coordination modes.

CompoundSn-S Bond Lengths (Å)Coordination ModeReference
A diphenyltin dithiocarbamate2.593(1), 2.680(1)Anisobidentate mdpi.com
Another diphenyltin dithiocarbamate2.4757(7), 3.0336(7)Anisobidentate mdpi.com
[(C₆H₅)₂(Cl)Sn(L)₂]~2.56 (four bonds)Symmetric mdpi.com
[(C₆H₅)₂Sn(L)₂]2.53 - 2.97Anisobidentate mdpi.com
[Sn(C₆H₅)₂(C₃S₅)(C₂H₆OS)]2.4357(9) (equatorial), 2.5582(9) (axial)Anisobidentate iucr.org
Triphenyltin dithiocarbamate (for comparison)2.4671(4), 3.066(8)Monodentate mdpi.com

In many dithiocarbamate complexes, the five-membered SnS₂C chelate ring is essentially planar. However, deviations from planarity can occur, leading to envelope or twist conformations. For instance, in some diphenyltin(IV) compounds with Schiff base ligands, the five-membered chelate ring can adopt an envelope conformation, with the tin atom deviating from the plane defined by the other four atoms. mdpi.com The conformation of the substituents on the ligand can also be described in detail. For example, in one reported structure, the methoxyethyl group was found to be approximately perpendicular to the S₂CN core, with a C1—N1—C3—C4 torsion angle of 93.8 (2)°. iucr.orgcore.ac.uk In another case, the analysis of two independent molecules in the asymmetric unit revealed differences in the conformations of the allyl substituents of the dithiocarbamate ligands. iucr.org

Beyond the individual molecule, SC-XRD reveals how diphenyltin sulfide compounds pack in the crystal lattice, governed by intermolecular interactions. These interactions can lead to the formation of higher-order supramolecular assemblies.

In the crystal structure of (dimethyl sulfoxide-κO)diphenyl(3-thioxo-3H-1,2-dithiole-4,5-dithiolato-κ²S⁴,S⁵)tin(IV), centrosymmetrically related molecules associate via pairs of C—H···S contacts to form dimeric aggregates. A different diphenyltin chloride compound containing a 2-mercapto-6-nitrobenzothiazolyl ligand forms an infinite one-dimensional chain through intermolecular non-bonded Cl···S interactions. iucr.org Furthermore, this structure features an intercalation lattice that incorporates another molecular component through π-π stacking interactions. iucr.org The conformations of the dithiocarbamate ligands can limit the ability of the sulfur atoms to participate in significant S···H intermolecular interactions. nih.gov

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. It is particularly useful for identifying the crystalline phases of tin sulfide materials that are synthesized from diphenyltin sulfide precursors. For example, tin sulfide (SnS) nanoparticles prepared from diphenyltin bis(iso-butylxanthate) were confirmed to have an orthorhombic crystalline phase by PXRD. mdpi.com The technique is also used to identify the products of thermolysis of diphenyltin sulfide complexes, confirming the formation of phases like SnS and Sn₂S₃. PXRD patterns of as-prepared tin sulfide nanoparticles can confirm their orthorhombic crystalline phase, irrespective of the specific tin(II) dithiocarbamate precursors used.

Single Crystal X-ray Diffraction Studies

Conformational Analysis of Chelate Ligands

Spectroscopic Characterization Techniques

The structural elucidation and detailed analysis of diphenyltin sulfide and its derivatives are heavily reliant on a suite of advanced spectroscopic techniques. These methods provide critical insights into the molecular framework, bonding characteristics, and electronic properties of these organotin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing diphenyltin sulfide compounds, offering detailed information about the hydrogen, carbon, and tin environments within the molecule.

¹H NMR: In the proton NMR spectra of diphenyltin derivatives, the signals corresponding to the phenyl protons typically appear as multiplets in the aromatic region, generally between 7.26 and 7.95 ppm. rsc.org For instance, in a study of a dinuclear diorganotin sulfide, the phenylazo-phenyl substituents showed resonances in this characteristic range. sci-hub.se

¹³C NMR: The carbon-13 NMR spectra provide valuable information on the carbon skeleton. For diphenyltin compounds, the phenyl carbons resonate in the approximate range of 127 to 139 ppm. rsc.org For example, the phenyl carbons in a diphenyltin bis(2-methoxyethylxanthate) complex were observed within this region. researchgate.net The specific chemical shifts of the ipso, ortho, meta, and para carbons can be influenced by the coordination environment around the tin atom.

NucleusTypical Chemical Shift Range (ppm)Notes
¹H 7.26 - 7.95 (phenyl protons)Multiplet signals are common. rsc.org
¹³C 127 - 139 (phenyl carbons)Ipso, ortho, meta, and para carbons can be distinguished. rsc.org
¹¹⁹Sn Varies significantly with coordinationHighly sensitive to coordination number and geometry. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the characteristic vibrational modes of functional groups within diphenyltin sulfide compounds. The analysis of the infrared spectrum provides evidence for the formation of Sn-S and Sn-C bonds and confirms the coordination of ligands to the tin center.

Key vibrational bands for diphenyltin sulfide and related complexes include:

Sn-S Vibrations: The stretching vibrations of the tin-sulfur bond are a direct indication of the formation of the sulfide linkage. These bands are typically observed in the far-infrared region, often between 300 and 400 cm⁻¹.

Sn-C Vibrations: The stretching vibrations of the tin-carbon bonds of the phenyl groups usually appear in the region of 540-575 cm⁻¹. bsmiab.org

Phenyl Group Vibrations: The characteristic vibrations of the phenyl rings, such as C-H stretching, C-C stretching, and in-plane and out-of-plane bending, are readily identifiable in the mid-infrared region. For example, C-C stretching vibrations of the benzene (B151609) ring are typically found around 1425 cm⁻¹. rsc.org

In organotin dithiocarbamate complexes, which can serve as precursors to tin sulfides, the C-N and C-S stretching frequencies of the dithiocarbamate ligand provide insight into its coordination mode (monodentate or bidentate). researchgate.netresearchgate.net For instance, a single sharp band for the ν(C-S) vibration suggests a bidentate coordination, while a splitting of this band indicates a monodentate linkage.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
ν(Sn-S) 300 - 400Confirms the presence of the tin-sulfur bond.
ν(Sn-C) 540 - 575Indicates the presence of the tin-phenyl bond. bsmiab.org
ν(C=C) aromatic ~1425Characteristic of the phenyl rings. rsc.org

Mössbauer Spectroscopy for Tin Oxidation States and Environments

Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is a powerful technique for probing the nuclear environment of tin atoms. researchgate.net It provides valuable data on the oxidation state, coordination geometry, and electronic structure of tin in its compounds. aps.org The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). illinois.edu

Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the tin nucleus and can be used to distinguish between Sn(II) and Sn(IV) oxidation states. aps.orgillinois.edu Generally, Sn(IV) compounds exhibit δ values in a lower range compared to Sn(II) compounds. illinois.edu

Quadrupole Splitting (ΔEQ): The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field at the nucleus. For tin compounds, a non-zero ΔEQ indicates a distortion from a perfect tetrahedral or octahedral symmetry around the tin atom. illinois.eduwikipedia.org The magnitude of the quadrupole splitting can provide information about the coordination number and the arrangement of ligands. wikipedia.org

In the context of diphenyltin sulfide, Mössbauer spectroscopy can unequivocally confirm the +4 oxidation state of the tin atoms. nih.gov The technique is also instrumental in studying the products of thermal decomposition of organotin precursors, helping to identify the resulting tin sulfide phases. researchgate.net

Mössbauer ParameterInformation Provided
Isomer Shift (δ) Oxidation state of tin (Sn(II) vs. Sn(IV)). aps.orgillinois.edu
Quadrupole Splitting (ΔEQ) Coordination geometry and distortion from symmetry. illinois.eduwikipedia.org

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of diphenyltin sulfide and its derivatives. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly useful. researchgate.netacs.org

ESI-MS allows for the gentle ionization of molecules, which helps in observing the molecular ion peak and provides information about the structure of larger clusters or complexes in solution. acs.org For example, ESI-MS has been used to demonstrate the retention of cluster architecture in peptide-functionalized organotin sulfide clusters. acs.org

HRMS provides highly accurate mass measurements, which enables the determination of the precise elemental formula of a compound. This is crucial for confirming the identity of newly synthesized diphenyltin sulfide compounds and for analyzing the products of their reactions or decomposition. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Mass Spectrometry TechniqueApplication in Diphenyltin Sulfide Analysis
Electrospray Ionization (ESI-MS) Gentle ionization for studying large clusters and complexes. acs.org
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental formula determination. researchgate.net

Raman Spectroscopy for Vibrational and Lattice Modes

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR spectroscopy. It is particularly effective for studying symmetric vibrations and low-frequency lattice modes in the solid state, which are often weak or inactive in the infrared spectrum.

For diphenyltin sulfide, Raman spectroscopy can provide detailed information on:

Sn-S Vibrations: The symmetric Sn-S stretching modes are typically strong in the Raman spectrum, providing a clear signature for the tin-sulfide framework.

Phenyl Ring Modes: Certain vibrations of the phenyl rings, such as the ring breathing mode, are characteristically strong in Raman spectra.

Lattice Modes: In the crystalline state, low-frequency Raman scattering can reveal information about the phonon modes of the crystal lattice.

Surface-Enhanced Raman Spectroscopy (SERS) has been employed to study the vibrational spectra of diphenyl sulfide adsorbed on metal surfaces, providing insights into the molecule-substrate interactions and potential bond cleavages (C-S). uwindsor.ca

Spectroscopic InformationRelevance to Diphenyltin Sulfide
Symmetric Sn-S Stretching Strong and characteristic signal for the tin-sulfide backbone.
Phenyl Ring Breathing Mode A typically intense Raman band for the phenyl substituents.
Lattice Modes Provides information on the crystal structure in the solid state.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

The optical band gap of materials derived from diphenyltin sulfide precursors, such as tin sulfide nanoparticles, can be determined from their UV-Vis absorption spectra. researchgate.net This is a crucial parameter for applications in electronics and optoelectronics.

Electronic TransitionSpectral RegionNotes
π → π Ultraviolet (UV)Associated with the phenyl rings. tanta.edu.eg
n → π UV-VisibleMay involve non-bonding electrons on sulfur. shu.ac.uk

Theoretical and Computational Investigations of Diphenyltin Sulfide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of molecular structures and electronic properties of organotin compounds, including diphenyltin (B89523) sulfide (B99878) systems. These theoretical calculations provide valuable insights that complement experimental findings, offering a deeper understanding of bonding, reactivity, and potential applications.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. faccts.desemanticscholar.orgresearchgate.net This computational approach seeks to find the minimum energy conformation, which corresponds to the most probable structure of the molecule. researchgate.net For diphenyltin sulfide and its derivatives, geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the coordination environment around the tin (Sn) center. researchgate.net

The electronic structure of these compounds is also elucidated through DFT. This involves analyzing the distribution of electrons within the molecule and the energies of the molecular orbitals. Such analyses are fundamental to predicting the chemical behavior and reactivity of the diphenyltin sulfide systems. capes.gov.br

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). libretexts.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter in quantum chemistry. researchgate.net A smaller HOMO-LUMO gap generally indicates a molecule that is more easily polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In the context of diphenyltin sulfide derivatives, the composition of the FMOs reveals important information about the molecule's reactivity. For instance, in a dinuclear diorganotin sulfide complex, the HOMO was found to be primarily located on the sulfur atoms, while the LUMO was situated on the 2-phenylazophenyl ligands. sci-hub.se This suggests that the sulfur atoms are the primary sites for electrophilic attack, while the ligands are more susceptible to nucleophilic attack. The calculated HOMO-LUMO gap for this complex was 2.8 eV. sci-hub.se In another study involving diphenyltin(IV) complexes with dithiocarbamate (B8719985) ligands, the HOMO was predominantly composed of p-orbitals from the sulfur and chlorine atoms of the ligands. mdpi.com The tin atom did not contribute significantly to the HOMO in this case. mdpi.com Conversely, the LUMO was composed of s- and p-orbitals from the tin, sulfur, and chlorine atoms. mdpi.com

The HOMO-LUMO energy gap can be influenced by the nature of the substituents attached to the tin atom. For example, studies on divinyldiphosphenes, which share some structural similarities with organotin sulfides in terms of p-block element bonding, have shown that specific substituents can lead to a strikingly small HOMO-LUMO energy gap. nih.gov This principle of tuning the FMO energies through substituent effects is also applicable to diphenyltin sulfide systems. rsc.org

ComplexHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Key Orbital Contributions
[R2Sn(µ-S)]2 (R = 2-phenylazophenyl)--2.8HOMO: Sulfur atoms; LUMO: 2-phenylazophenyl ligands sci-hub.se
[(C6H5)2Sn(L)2] (L = N-methyl-N-hydroxyethyldithiocarbamate)---HOMO: Mainly p-orbitals of S atoms of dithiocarbamate ligands; LUMO: s- and p-orbitals of Sn and S atoms mdpi.com
[(C6H5)(Cl)Sn(L)2] (L = N-methyl-N-hydroxyethyldithiocarbamate)---HOMO: Mainly p-orbitals of S and Cl atoms of ligands; LUMO: s- and p-orbitals of Sn, S, and Cl atoms mdpi.com

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions within a molecule. wisc.edu It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions, offering insights into the nature of chemical bonding, such as covalency and ionicity.

NBO calculations on diphenyltin(IV) complexes with dithiocarbamate ligands have provided further details on the nature of the Sn-S bonds. researchgate.net The analysis can reveal hyperconjugative interactions and the stability of the molecule. researchgate.net

ComplexBondNBO CharacterizationDonor-Acceptor Interaction Energy (kcal/mol)
[R2Sn(µ-S)]2 (R = 2-phenylazophenyl) sci-hub.seSn-CIonic-
Sn-SIonic-
S → SnCoordinate179.04
N → SnCoordinate31.07

The distribution of atomic charges and the molecular electrostatic potential (MEP) are crucial for understanding the reactivity of a molecule. researchgate.netbhu.ac.in The MEP map provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de

In diphenyltin(IV) complexes, the tin atom is generally found to be electrophilic. researchgate.netnih.gov MEP analysis of a diphenyltin(IV) derivative of glycyl-phenylalanine showed distinct regions of positive and negative potential, highlighting the reactive sites of the molecule. researchgate.net The charge on the tin atom can be quantified using methods like Natural Population Analysis (NPA), which often shows a positive charge on the tin center, consistent with its electrophilic nature. sci-hub.se For example, in a dinuclear diorganotin sulfide, the NPA charge on the tin atom was found to be in good agreement with its formal oxidation state. sci-hub.se

The MEP can also be used to understand noncovalent interactions, such as those involving sulfur atoms. mdpi.com The electrostatic potential on the surface of a sulfur atom can be tuned by the surrounding chemical environment, influencing its ability to participate in various types of interactions. mdpi.com

ComplexAtomCalculated Charge (NPA)MEP Characteristics
[R2Sn(µ-S)]2 (R = 2-phenylazophenyl) sci-hub.seSn+2.162Electrophilic center
[(C6H5)2Sn(L)2] (L = N-methyl-N-hydroxyethyldithiocarbamate) researchgate.netnih.govSn-Relatively electrophilic
Diphenyltin(IV) derivative of glycyl-phenylalanine researchgate.net--Distinct positive and negative potential regions indicating reactive sites

The nature of the tin-sulfur (Sn-S) bond in diphenyltin sulfide systems can range from purely covalent to highly ionic, with varying degrees of coordinate bonding character. DFT calculations provide a means to quantitatively assess the covalency and coordination of these bonds.

In a study of mono- and diphenyltin(IV) complexes of N-methyl-N-hydroxyethyldithiocarbamate, it was found that the Sn-S bonds in the chlorophenyltin(IV) derivative were more covalent than those in the diphenyltin(IV) counterpart. researchgate.netnih.gov The diphenyltin(IV) complex exhibited both covalent and coordinate bonding features in its Sn-S bonds, with bond lengths ranging from 2.53 to 2.97 Å. nih.gov This asymmetry in bonding is a characteristic feature of some organotin dithiocarbamates. nih.gov The coordination around the tin center in these complexes is often distorted from ideal geometries due to the steric bulk of the ligands and the nature of the Sn-S bonds. mdpi.com

The coordination environment of the tin atom can be further analyzed using computational techniques that determine the geometry around the metal center. For instance, in a dinuclear diorganotin sulfide, the tin center was found to be pentacoordinated with a distorted trigonal bipyramidal geometry. sci-hub.se

ComplexSn-S Bond Lengths (Å)Bond CharacterizationCoordination Geometry
[(C6H5)2Sn(L)2] (L = N-methyl-N-hydroxyethyldithiocarbamate) nih.gov2.53 - 2.97Covalent and coordinateDistorted
[(C6H5)(Cl)Sn(L)2] (L = N-methyl-N-hydroxyethyldithiocarbamate) mdpi.comnih.gov~2.56More covalent-
[R2Sn(µ-S)]2 (R = 2-phenylazophenyl) sci-hub.se-Ionic and coordinateDistorted trigonal bipyramidal

Electronic transitions in metal complexes can be of various types, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-to-ligand charge transfer (LLCT). careerendeavour.comtestbook.comnih.gov Time-dependent DFT (TD-DFT) is a computational method used to predict and characterize these electronic transitions.

In some diphenyltin sulfide systems, particularly those with specific types of ligands, LLCT transitions can be prominent. mdpi.com For example, in a dinuclear diorganotin sulfide complex with 2-phenylazophenyl ligands, TD-DFT analysis revealed that the observed electronic transitions were predominantly of the ligand-to-ligand type. sci-hub.se This means that upon absorption of light, an electron is excited from an orbital primarily located on one ligand to an orbital primarily located on another ligand. The characterization of such transitions is important for understanding the photophysical properties of these compounds and their potential applications in areas like photosensitization and light-harvesting.

Quantitative Analysis of Sn–S Bond Covalency and Coordination

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for investigating the electronic excited states of molecules, providing a theoretical basis for understanding their optical properties. Current time information in Tiranë, AL.uci.edursc.org While specific TD-DFT studies exclusively focused on the simple monomer or dimer of diphenyltin sulfide are not extensively documented in the reviewed literature, research on closely related and more complex organotin sulfide systems provides significant insights. These studies demonstrate the utility of TD-DFT in rationalizing the electronic transitions and optical absorption spectra of molecules containing the phenyltin sulfide core.

For instance, TD-DFT calculations have been successfully employed to understand the optical properties of homologous copper–tin–chalcogenide clusters with phenyltin groups, specifically [Cu₆E₆(SnPh)₂L₆] (where E = S, Se, Te). acs.org These calculations helped to rationalize the observed decrease in the optical absorption onset when moving from the sulfur-containing cluster to the tellurium one. The computed excitation energies and oscillator strengths allowed for the simulation of absorption spectra, which were in good agreement with experimental data. acs.org The analysis revealed that the lowest energy electronic excitations involved the transfer of electron density to orbitals with significant tin and chalcogen character. acs.org

In another relevant study, a dinuclear diorganotin sulfide, [R₂Sn(µ-S)]₂ (where R = 2-phenylazophenyl), was investigated using TD-DFT to interpret its UV-Vis absorption spectrum. sci-hub.se The calculations indicated that the observed electronic transitions are predominantly of the ligand-to-ligand charge transfer (LLCT) type. The computed absorption spectrum showed good agreement with the experimental one, validating the theoretical approach. sci-hub.se This work underscores how TD-DFT can elucidate the nature of transitions, such as the n → π* transitions, in complex organotin sulfide systems.

These examples highlight a consistent methodology. Typically, the ground state geometry is optimized using Density Functional Theory (DFT), followed by TD-DFT calculations to obtain the vertical excitation energies and oscillator strengths. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental spectra. researchgate.net The findings from these related systems suggest that the optical properties of diphenyltin sulfide are likely dominated by transitions involving the phenyl rings and the tin-sulfur chromophore.

Table 1: Summary of TD-DFT Calculated Electronic Transitions for a Related Diorganotin Sulfide Complex sci-hub.se
Calculated Wavelength (nm)Experimental Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Type
4824500.061HOMO-1 -> LUMO (51%)n -> π*
3643500.141HOMO -> LUMO+1 (81%)LLCT
3123000.098HOMO-8 -> LUMO (34%)LLCT/ILCT

Thermochemical Calculations (e.g., Enthalpies of Formation for Derived Materials)

While the reviewed scientific literature does not provide specific experimental or calculated values for the standard enthalpy of formation of diphenyltin sulfide, the methodology for its theoretical determination is well-established. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the total electronic energy of the molecule. The enthalpy of formation can then be derived by subtracting the energies of the constituent elements in their standard states (solid carbon as graphite (B72142), gaseous H₂, solid rhombic sulfur, and solid β-tin) from the calculated enthalpy of the target molecule. This typically involves calculating the atomization energy of the molecule and then combining it with the known enthalpies of formation of the gaseous atoms.

For example, the calculation for a generic reaction A + B ⇌ C would follow the equation: ΔH°reaction = ΔHf°[C] - (ΔHf°[A] + ΔHf°[B]) savemyexams.com

To determine the ΔHf° for diphenyltin sulfide computationally, one would need to perform high-accuracy calculations on the molecule and its constituent elements, a process that has been successfully applied to numerous other organic and organometallic compounds. doubtnut.com The accuracy of such calculations is highly dependent on the level of theory and basis set employed.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in the solution phase, providing insights into processes like aggregation, solvation, and conformational changes at an atomistic level. rsc.orgjmcs.org.mxrsc.org Although studies specifically on diphenyltin sulfide are scarce, research on the closely related diphenyltin dichloride (DPhT) in aqueous solution offers a clear blueprint of the methodologies used and the insights that can be gained. scielo.bramazonaws.com

In these studies, classical atomistic MD simulations were performed to investigate the aggregative behavior of diphenyltin compounds in solution. The process involves several key steps:

Force Field Parametrization: Standard force fields like AMBER are often used. Since parameters for organotin compounds are not always available, they are typically developed using quantum chemical calculations (e.g., using Gaussian) to obtain the necessary atomic charges and bonded parameters. scielo.bramazonaws.com

System Setup: The simulation box is constructed containing a specific number of solute molecules, corresponding to the desired concentration, along with a large number of explicit solvent molecules (e.g., water). Ions may be added to neutralize the system and mimic experimental ionic strength. scielo.bramazonaws.com

Simulation Protocol: The system is first minimized to remove unfavorable contacts, then gradually heated to the target temperature and equilibrated at constant pressure and temperature (NPT ensemble) for a significant duration (e.g., hundreds of nanoseconds) to allow the system to reach a stable state. scielo.brplos.orgfrontiersin.org

These simulations on diphenyltin dichloride revealed a moderate tendency for the molecules to aggregate in solution, particularly when in their cationic form. scielo.bramazonaws.com This provides valuable information on how these compounds behave in a liquid environment, which is crucial for understanding their environmental fate and biological interactions. The same computational approach could be readily applied to diphenyltin sulfide to predict its solubility, aggregation tendencies, and interactions with different solvents.

Table 2: Typical Parameters for MD Simulations of Diphenyltin Compounds in Aqueous Solution scielo.bramazonaws.com
ParameterDescription/Value
Force FieldAMBER-compatible, with custom parameters for organotin species
Water ModelSPC/E or similar explicit water models
Solute Concentration~0.1 M
Simulation BoxCubic or rectangular, with periodic boundary conditions
EnsembleNPT (Isothermal-isobaric)
Simulation TimeTypically >100 ns for equilibration and production runs
SoftwareGROMACS, AMBER, etc.

Quantum Chemical Calculations for Tautomeric Equilibria and Solvent Effects

Quantum chemical calculations are instrumental in studying molecular structures, stabilities, and the influence of the surrounding environment. researchgate.net Tautomerism involves the migration of a proton accompanied by a switch of a single and adjacent double bond. For diphenyltin sulfide, which has a stable tetracoordinate tin center bonded to two phenyl groups and one sulfur atom (likely existing as a dimer [R₂SnS]₂ in the solid state), classical tautomeric equilibria are not a characteristic feature.

However, computational methods are vital for analyzing solvent effects on the structure and properties of such compounds. researchgate.net The polarity of the solvent can significantly influence molecular geometry, dipole moment, and electronic properties. redalyc.org The polarizable continuum model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium, allowing for the efficient calculation of properties in different environments. researchgate.net

Computational Studies on Reaction Pathways and Mechanisms

Computational chemistry, particularly DFT, provides indispensable tools for elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and intermediates. rsc.orgtandfonline.com For diphenyltin sulfide, computational studies can map out the potential energy surfaces for its formation, decomposition, and reactions with other substrates.

While specific mechanistic studies for the synthesis of diphenyltin sulfide are not prominent in the searched literature, related research offers clear parallels. The synthesis of organotin sulfides often involves the reaction of an organotin halide precursor (like diphenyltin dichloride) with a sulfur source, such as Na₂S. sci-hub.seresearchgate.net Computational modeling can investigate this nucleophilic substitution pathway, determining the activation barriers and the structure of intermediates.

Furthermore, computational studies have been performed on the reaction mechanisms of organotin compounds with biological targets. DFT calculations were used to explore the interaction of diphenyltin dichloride with ATP synthase, indicating the in-situ generation of an unstable key intermediate. nih.gov Other studies have focused on the thermal decomposition of organotin dithiocarbamate complexes, which serve as single-source precursors to tin sulfide nanoparticles. researchgate.net These computational analyses help to understand the decomposition pathways that lead to the formation of SnS or SnS₂. researchgate.net Similarly, DFT has been used to study the reaction mechanisms of other sulfur-containing compounds, providing insights into bond activation and formation pathways. rsc.orgacs.orgmdpi.com These examples collectively demonstrate that computational methods can provide a detailed, step-by-step picture of the reactions involving the Sn-S bond in diphenyltin sulfide, from its synthesis to its potential applications and degradation.

Reaction Mechanisms and Pathways Involving Diphenyltin Sulfide

Chemical Transformations and Reactivity Studies

The reaction of diphenyl sulfide (B99878), a related sulfur-containing compound, with sulfuryl chloride (SO₂Cl₂) can proceed through two main pathways depending on the reaction conditions: chlorination of the aromatic ring or oxidation of the sulfur atom to a sulfoxide. researchgate.net In the presence of certain metal salt catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), diphenyl sulfide can enhance the rate and selectivity of chlorination of aromatic compounds like phenols and diphenyl ether using sulfuryl chloride. google.com For instance, the chlorination of o-cresol (B1677501) with sulfuryl chloride is effectively catalyzed by a combination of diphenyl sulfide and AlCl₃. google.com Similarly, the presence of diphenyl sulfide and FeCl₃ directs the chlorination of phenol (B47542) predominantly to the para-position. google.com These findings suggest that under specific catalytic conditions, the interaction between a diphenyl sulfur compound and sulfuryl chloride favors electrophilic aromatic substitution on a separate substrate.

Table 1: Influence of Diphenyl Sulfide on Chlorination with Sulfuryl Chloride This table is a conceptual representation based on findings for diphenyl sulfide.

SubstrateCatalyst SystemPrimary Product(s)Key Observation
o-CresolDiphenyl sulfide / AlCl₃Chloro-o-cresolsEnhanced reaction rate. google.com
PhenolDiphenyl sulfide / FeCl₃4-chlorophenolHigh selectivity for para-chlorination. google.com
Diphenyl etherDiphenyl sulfide / AlCl₃Dichlorodiphenyl ethersPromotes dichlorination. google.com
o-ChlorophenolDiphenyl sulfide / FeCl₃2,4-dichlorophenolHigh selectivity for 2,4-isomer. google.com

A modern strategy for glycosylation involves the nitrene-mediated activation of thioglycoside (sulfide) donors. nih.govresearcher.lifenih.gov This method, catalyzed by metals such as iron or ruthenium, offers a sustainable and highly efficient alternative to traditional protocols that often require stoichiometric and harsh promoters. nih.govresearcher.lifenih.govresearchgate.net The process utilizes a nitrene source to activate the sulfide donor, initiating the glycosylation cascade. nih.govnih.gov

Mechanistic studies have revealed that the activation of sulfide donors proceeds through unconventional multi-step pathways. nih.govnih.govresearchgate.netresearchgate.net A key step is the S-imidation of the glycosyl sulfide donor, which occurs via a nitrene transfer reaction. nih.govnih.gov This forms a sulfilimine intermediate, which is a crucial branching point in the reaction pathway. This approach avoids the need for highly acidic co-promoters typically used in conventional glycosylation methods. nih.gov

Following the S-imidation, the resulting N-acyl sulfilimine can undergo a sulfur-to-oxygen (S-to-O) rearrangement. nih.govnih.govresearchgate.netresearchgate.net This rearrangement is a pivotal step that ultimately leads to the formation of the glycosidic bond. The entire sequence, from nitrene generation to S-imidation and subsequent rearrangement, showcases a sophisticated mechanism for activating otherwise stable sulfide donors under mild, metal-catalyzed conditions. nih.govnih.gov This strategy has proven versatile, accommodating acid-sensitive functional groups and challenging, low-reactivity acceptors. nih.govresearcher.lifenih.gov

Table 2: Key Steps in Nitrene-Mediated Glycosylation This table outlines the general mechanism, not specifically involving diphenyltin (B89523) sulfide but relevant to sulfide donor activation.

StepDescriptionSignificance
1. Nitrene Generation An activator (e.g., 3-methyl dioxazolone) generates a nitrene species under metal catalysis (Fe or Ru). nih.govnih.govInitiates the activation cycle.
2. S-Imidation The nitrene reacts with the glycosyl sulfide donor. nih.govnih.govForms a key sulfilimine intermediate.
3. S-to-O Rearrangement The N-acyl sulfilimine intermediate rearranges. nih.govnih.govLeads to the formation of the new O-glycosidic bond.
4. Product Formation The glycoside product is released.Completion of the catalytic cycle.

The study of reaction kinetics and hydrolysis pathways for organotin compounds like diphenyltin sulfide is essential for understanding their stability and reactivity. While specific kinetic data for diphenyltin sulfide is not detailed in the provided search results, a conceptual framework can be established based on the known chemistry of organotin sulfides and related compounds.

The tin-sulfur bond in organotin sulfides is generally more resistant to hydrolysis than the tin-oxygen bonds in organotin alkoxides or carboxylates. gelest.comum.edu.my However, the Sn-S bond is susceptible to cleavage under certain conditions. gelest.com Hydrolysis of diorganotin compounds, particularly in acidic environments similar to gastric conditions, has been studied for compounds like dibutyltin (B87310) maleate (B1232345) (DBTM) and dibutyltin oxide (DBTO). umweltbundesamt.at These studies show that hydrolysis can lead to the formation of diorganotin dichlorides (like DBTC) and the corresponding ligands. umweltbundesamt.at

A conceptual study of diphenyltin sulfide hydrolysis would likely investigate the following:

pH Dependence: The rate of hydrolysis is expected to be significantly influenced by pH, with cleavage of the Sn-S bond being more facile in acidic or strongly basic aqueous solutions. gelest.com

Product Identification: The expected hydrolysis products would be diphenyltin oxide or related hydroxo species and hydrogen sulfide (or its conjugate base).

Kinetic Analysis: A kinetic study would aim to determine the reaction order with respect to diphenyltin sulfide and hydronium or hydroxide (B78521) ions to elucidate the mechanism. The stability of organotin compounds is influenced by the number and nature of the organic groups attached to the tin atom. gelest.com

Diorganotin sulfides, such as diphenyltin sulfide, are often found as cyclic trimers with six-membered (Sn-S)₃ rings. gelest.comum.edu.my The dissociation of this trimer into a reactive monomeric form could be a key initial step in its hydrolysis or other reactions.

Nitrene-Mediated Activation of Sulfide Donors in Glycosylation

Mechanistic Insights into S-Imidation Pathways

Diphenyltin sulfide is a versatile organotin compound that participates in several key polymerization reactions. Its reactivity, particularly the nature of the tin-sulfur bond, allows it to function as a component in catalytic systems and as a precursor for sulfur-containing polymers. The following sections detail the specific polymerization mechanisms where diphenyltin sulfide plays a crucial role.

Catalytic Polymerization of Propylene (B89431) Oxide

Diphenyltin sulfide, in combination with organozinc compounds, forms a highly active catalyst for the ring-opening polymerization of propylene oxide. This process is of interest for producing high-molecular-weight poly(propylene oxide) (PPOX), a polymer with applications as an elastomeric material. utwente.nl

The polymerization of propylene oxide using a catalyst system derived from diphenyltin sulfide and bis(3-dimethylaminopropyl)zinc proceeds via an anionic coordination mechanism. utwente.nl The most active catalyst composition is formed from the reaction of these two components, resulting in a complex with the proposed structure R(C₆H₅)₂Sn(SZn)₂R, where R is (CH₃)₂N(CH₂)₃. utwente.nlresearchgate.net

The mechanism involves the coordination of the oxygen atom of the propylene oxide monomer to a metal center (likely zinc) in the catalyst. utwente.nl This coordination facilitates the nucleophilic attack by the growing polymer chain, leading to the opening of the strained three-membered epoxide ring. The polymerization is characterized as anionic, with the propagating species being an alkoxide anion coordinated to the catalyst complex. This process is distinct from cationic polymerization, which can lead to random ring opening and different polymer structures. utwente.nl The initiation of polymerization occurs through the coordination of the monomer's oxygen to a metal atom in the catalyst, followed by the opening of the methylene-oxygen and/or methine-oxygen bond. utwente.nl Quantum chemical studies support a mechanism where a nucleophile attacks the less substituted carbon (β-carbon) of the propylene oxide ring, which is consistent with an SN2-type reaction pathway. The resulting catalyst system exhibits features of both anionic and coordination polymerization, with the zinc-based components contributing to a more anionic character. utwente.nl

The kinetics and stereochemistry of propylene oxide polymerization are significantly influenced by the catalyst composition, concentration, and reaction temperature. utwente.nlresearchgate.net Studies using the diphenyltin sulfide and bis(3-dimethylaminopropyl)zinc catalyst system have demonstrated that these parameters can be adjusted to control the molecular weight and tacticity of the resulting poly(propylene oxide). utwente.nl

At a low catalyst concentration (e.g., 0.03 mol-% Zn), a high-molecular-weight PPOX can be obtained in high yield (80–90%), with a molecular weight (Mw) around 500,000 and an isotactic fraction of approximately 40%. utwente.nlresearchgate.net However, changes in reaction conditions can alter these outcomes. Lowering the catalyst concentration further or increasing the polymerization temperature leads to a decrease in both the molecular weight and the isotactic fraction of the polymer. utwente.nlresearchgate.net For instance, an increase in temperature can cause the isotactic PPOX fraction to drop to 20%. utwente.nl This change in stereochemistry and kinetics is thought to be due to the association of the catalytic species at different temperatures and concentrations. utwente.nlresearchgate.net

Table 1: Effect of Catalyst Concentration and Temperature on Propylene Oxide Polymerization

Catalyst SystemCatalyst Conc. (mol-%)Temperature (°C)Yield (%)Molecular Weight (Mw)Isotactic Fraction (%)
(C₆H₅)₂SnS / R₂Zna0.03Ambient80-90500,00040
(C₆H₅)₂SnS / R₂ZnaLoweredIncreasedNot SpecifiedLower20

aR = (CH₃)₂N(CH₂)₃. Data sourced from research on polyethers for biomedical applications. utwente.nlresearchgate.net

Anionic Coordination Polymerization Mechanism

Formation of Organotin-Sulfur Polymers (Stannathianes)

Diphenyltin sulfide can serve as a monomer or precursor for the synthesis of organotin-sulfur polymers, commonly known as stannathianes or stanthianes. dtic.milcdnsciencepub.com These polymers are characterized by a backbone consisting of alternating tin and sulfur atoms (-Sn-S-)n.

One method for preparing these polymers involves the reaction of diphenyltin compounds, such as diphenyltin dichloride, with a source of sulfur, like sodium sulfide or elemental sulfur. dtic.milcdnsciencepub.com For example, reacting diphenyltin dichloride with sodium sulfide yields diphenyltin sulfide, which can be a component in further polymerization. cdnsciencepub.com Copolymers can be formed by reacting mixtures of different organotin compounds, such as dimethyltin (B1205294) and diphenyltin derivatives, with elemental sulfur in a liquid ammonia (B1221849) solution. dtic.mil The resulting polymers from this method have been described as mobile fluids at room temperature, suggesting relatively low molecular weights. dtic.mil These polymeric materials are generally stable up to about 250°C. dtic.mil The Sn-S bond in these structures is noted to be relatively stable. cdnsciencepub.com

Oxidative Polymerization Pathways (Conceptual, related to aryl disulfides)

While direct oxidative polymerization of diphenyltin sulfide itself is not a commonly cited pathway, a conceptual mechanism can be proposed by drawing parallels with the well-established oxidative polymerization of aryl dithiols to form poly(disulfides). acs.org This conceptual pathway involves the formation of sulfur-sulfur bonds, which could lead to novel polymer structures containing Sn-S-S-Sn linkages.

The oxidative polymerization of dithiols is a standard method for producing poly(disulfides), where thiol groups (-SH) are oxidized to form disulfide bonds (-S-S-). acs.org This oxidation can be achieved using air or various oxidizing agents. acs.org A similar concept can be applied to aryl disulfides, which can undergo dynamic exchange reactions, often mediated by radicals under stimuli like UV light, to form longer polymer chains. researchgate.net

Conceptually, diphenyltin sulfide could undergo an oxidative coupling reaction. In this hypothetical pathway, the sulfur atoms associated with two diphenyltin sulfide units would be oxidized to form a disulfide linkage, resulting in a dimer containing a Sn-S-S-Sn bridge. Repetition of this process would lead to an oxidative polymerization, creating a polymer with a backbone of alternating diphenyltin and disulfide units. This process would be analogous to the oxidative coupling of arylamines or thiols, which can proceed through radical mechanisms. beilstein-journals.org The feasibility of such a reaction would depend on finding a suitable oxidizing agent that can selectively form the S-S bond without degrading the organotin moiety.

Applications of Diphenyltin Sulfide in Materials Science and Organic Synthesis

Precursors for Advanced Inorganic Materials

Diphenyltin (B89523) sulfide (B99878) compounds are valuable as single-source precursors for the synthesis of various advanced inorganic materials. This is due to the presence of both tin and sulfur within a single molecule, which can simplify the synthesis process and offer better control over the final product's stoichiometry.

Synthesis of Tin Chalcogenides (SnS, SnSe, SnTe)

Diphenyltin sulfide derivatives, such as diphenyltin bis(iso-butylxanthate) and diphenyltin bis(2-methoxyethylxanthate), have been successfully employed as single-source precursors to produce tin chalcogenide thin films. researchgate.net The thermal decomposition of these organotin compounds provides a direct route to forming tin sulfide (SnS). For instance, cyclic diphenyltin chalcogenides like (Ph2SnS)3 have been shown to yield pure binary tin chalcogenides upon decomposition. rsc.org

The synthesis of other tin chalcogenides, such as tin selenide (B1212193) (SnSe) and tin telluride (SnTe), can also be achieved using similar precursor chemistry. For example, reacting tin with diphenyl dichalcogenides is a method to create precursors for SnSe and SnTe. rsc.org The choice of the precursor and the decomposition conditions are critical in determining the phase and composition of the resulting tin chalcogenide.

Aerosol-assisted chemical vapor deposition (AACVD) is a common technique for depositing tin chalcogenide thin films from diphenyltin sulfide precursors. researchgate.networktribe.com In this method, a solution of the precursor, such as diphenyltin bis(iso-butylxanthate) dissolved in a solvent like tetrahydrofuran (B95107) (THF), is aerosolized and directed onto a heated substrate. mdpi.com The precursor decomposes on the hot surface, leading to the formation of a thin film. Other methods like spray pyrolysis, chemical bath deposition, and spin coating have also been utilized for depositing tin sulfide films from various precursors. mdpi.comrsc.orgresearchgate.netaaru.edu.jo

The properties of the deposited films are highly dependent on the deposition parameters. For instance, using AACVD with diphenyltin bis(iso-butylxanthate), orthorhombic SnS thin films have been obtained. researchgate.net The deposition temperature plays a crucial role; for example, phase-pure orthorhombic SnS films were formed at 545 °C using atmospheric pressure chemical vapor deposition (APCVD) with tin(IV) chloride and hydrogen sulfide. mdpi.com The resulting films can exhibit different colors, compositions, and thicknesses depending on the synthesis conditions. mdpi.com The band gap of the material, a key property for electronic applications, can also be controlled by the composition and deposition temperature. researchgate.networktribe.com

Table 1: Thin Film Deposition Techniques and Resulting Properties

Precursor Deposition Technique Substrate Deposition Temperature (°C) Resulting Material Key Film Properties
Diphenyltin bis(iso-butylxanthate) AACVD Glass 400-575 Orthorhombic SnS Phase-pure SnS
Diphenyltin bis(2-methoxyethylxanthate) AACVD Glass 400-575 SnS/SnO₂ nanocomposite Band gap controllable by temperature
Tin(IV) chloride and H₂S APCVD Glass 545 Orthorhombic SnS Phase-pure
Diphenyltin(IV) p-methylphenyldithiocarbamate Solvothermal - 170 Hexagonal SnS₂ nanoparticles Platelet morphology

The chemical structure of the diphenyltin sulfide precursor plays a critical role in controlling the phase and composition of the resulting tin chalcogenide material. A notable example is the difference observed between diphenyltin bis(iso-butylxanthate) and diphenyltin bis(2-methoxyethylxanthate) as precursors in AACVD. researchgate.net While the former yields pure orthorhombic SnS, the latter, containing an additional oxygen atom in its ligand, produces a nanocomposite of SnS and tin oxide (SnO₂). researchgate.netmdpi.com This demonstrates that the molecular design of the precursor can be used to intentionally introduce other elements or phases into the final material.

Deposition temperature is another key parameter for phase control. Research has shown that different phases of tin sulfide can be obtained by varying the decomposition temperature of a single precursor. mdpi.com For instance, in the deposition of tin sulfide films from tin(IV) chloride and hydrogen sulfide, the phase of the resulting material is highly dependent on the temperature, with tin(IV) sulfide forming at lower temperatures and tin(II) sulfide at higher temperatures. researchgate.net This ability to control the phase is crucial as different phases of tin chalcogenides possess distinct electronic and optical properties.

Diphenyltin sulfide derivatives are also effective precursors for the synthesis of tin sulfide nanoparticles. scientific.net The hot injection method, a common technique for nanoparticle synthesis, has been used with precursors like bis(O-n-propyldithiocarbonato)diphenyltin(IV) to produce orthorhombic SnS nanoparticles. scientific.netresearchgate.net In this method, a solution of the precursor is rapidly injected into a hot solvent, leading to the nucleation and growth of nanoparticles.

The morphology of the resulting nanoparticles can be controlled by the reaction conditions. For example, the solvothermal decomposition of diphenyltin(IV) p-methylphenyldithiocarbamate yields hexagonal platelets of SnS₂. mdpi.com In contrast, pyrolysis of the same precursor in air leads to the formation of rod-like SnO₂ nanoparticles. mdpi.com This highlights the significant influence of the reaction atmosphere and method on the final morphology. The size and shape of nanoparticles are critical factors that influence their properties and performance in various applications. Precise control over these aspects is a key area of research in the synthesis of nanomaterials from diphenyltin sulfide precursors. mdpi.com

Control over Material Phases and Composition

Derived Material Applications in Energy and Electronics

The tin chalcogenide materials synthesized from diphenyltin sulfide precursors have shown significant promise in energy and electronic applications, particularly in the field of photovoltaics.

Photovoltaic Devices and Solar Cells

Tin sulfide (SnS) is an attractive material for use as an absorber layer in thin-film solar cells. mdpi.com This is due to its favorable optoelectronic properties, including a high absorption coefficient and a near-optimal band gap for solar energy conversion. researchgate.netresearchgate.net The theoretical power conversion efficiency for SnS-based solar cells is predicted to be over 30%. researchgate.net Furthermore, SnS is composed of earth-abundant and non-toxic elements, making it a more sustainable and cost-effective alternative to current thin-film solar cell materials like cadmium telluride (CdTe) and copper indium gallium selenide (CIGS). pv-magazine.com

Optoelectronic Devices and Photodetectors

Diphenyltin sulfide is primarily utilized in optoelectronics not as the final functional material, but as a crucial single-source precursor for the synthesis of tin(II) sulfide (SnS). researchgate.netmdpi.com Tin sulfide is a p-type semiconductor with properties that make it highly suitable for optoelectronic applications, including photovoltaics and photodetectors. researchgate.netmdpi.com Its advantages include being composed of earth-abundant and non-toxic elements, possessing a high absorption coefficient (>104 cm−1), and having a tunable bandgap. mdpi.comresearchgate.net

The synthesis of SnS thin films and nanoparticles often employs organotin compounds like diphenyltin bis(xanthates) or bis(dithiocarbonates). researchgate.netscientific.net For instance, aerosol-assisted chemical vapor deposition of diphenyltin bis(iso-butylxanthate) produces the orthorhombic phase of SnS, which is the most stable and desired form for many electronic applications. mdpi.comresearchgate.net In another example, the hot injection synthesis method using bis(O-n-propyldithiocarbonato)diphenyltin(IV) as a precursor yields polycrystalline, orthorhombic SnS nanoparticles. scientific.net

The properties of the resulting SnS material are critical for its function in devices. The bandgap of SnS is a key parameter, as it determines the range of the electromagnetic spectrum the material can absorb or detect. Bulk SnS has a direct bandgap of around 1.3 eV, which is nearly optimal for solar energy conversion. mdpi.comresearchgate.net This can be tuned by reducing the material to nanoscale dimensions. mdpi.comresearchgate.net Research has demonstrated that SnS nanoparticles synthesized from a diphenyltin precursor exhibit a bandgap of 1.28 eV. scientific.net Single-crystalline SnS nanoribbons have been successfully incorporated into photodetector devices, showing rapid and sensitive photocurrent responses to red, green, and blue light with high photoconductivity gains. acs.org

Table 1: Properties of Tin Sulfide (SnS) Derived from Diphenyltin Precursors for Optoelectronic Applications

PropertyValue/DescriptionApplication RelevanceSource(s)
Material Tin(II) Sulfide (SnS)Active semiconductor layer researchgate.netmdpi.com
Precursor Example bis(O-n-propyldithiocarbonato)diphenyltin(IV)Single-source for nanoparticle synthesis scientific.net
Crystal Phase OrthorhombicStable, desired phase for electronics mdpi.comscientific.net
Bulk Bandgap ~1.3 eVNear-optimal for solar absorption mdpi.comresearchgate.net
Nanoparticle Bandgap 1.28 eVEfficient light harvesting scientific.net
Absorption Coefficient >104 cm−1High efficiency in thin-film devices mdpi.comresearchgate.net
Device Application Photodetectors, PhotovoltaicsLight detection and energy conversion researchgate.netacs.org
Thermoelectric Applications

Thermoelectric materials can convert waste heat into useful electrical energy, a property that depends on a high Seebeck coefficient and low thermal conductivity. duke.edu Tin sulfide (SnS), synthesized from precursors including diphenyltin compounds, has emerged as a promising material for thermoelectric applications due to its excellent intrinsic properties. mdpi.comresearchgate.netresearchgate.net It is considered an attractive alternative to more expensive and toxic materials like tin selenide, as it is cheaper to produce and more environmentally friendly. duke.edu

The effectiveness of SnS as a thermoelectric material is rooted in its unique atomic structure, which leads to very low thermal conductivity. duke.edu Researchers have found that the atomic vibrations in tin sulfide become "floppy" or highly anharmonic at elevated temperatures. duke.edu This dynamic state hinders the propagation of heat through the material, which is a crucial characteristic for maintaining the temperature differential needed for efficient thermoelectric generation. duke.edu

Different synthesis methods for SnS yield varying thermoelectric performance. Bulk SnS produced via mechanical alloying and spark plasma synthesis has demonstrated a Seebeck coefficient of 352 µV K−1 at 232 K. mdpi.comresearchgate.net Another method, hydrothermal synthesis, resulted in SnS with a Seebeck coefficient ranging from 200 to 300 µV K−1 over a temperature range of 300 K to over 700 K. mdpi.com Theoretical studies on novel two-dimensional polymorphs of SnS suggest that its thermoelectric properties can be direction-dependent and optimized through doping, further highlighting its potential for advanced thermoelectric devices. rsc.org

Table 2: Thermoelectric Properties of Tin Sulfide (SnS)

PropertyValue/FindingSignificanceSource(s)
Seebeck Coefficient 352 µV K−1 at 232 KHigh value indicates good thermoelectric potential mdpi.comresearchgate.net
Seebeck Coefficient 200-300 µV K−1 (300-700 K)Performance across a wide temperature range mdpi.com
Thermal Conductivity LowEssential for maintaining temperature gradient duke.edu
Underlying Mechanism Anharmonic ("floppy") atomic vibrationsHinders heat propagation through the material duke.edu
Potential Direction-dependent thermoelectric devicesAnisotropy allows for tailored applications rsc.org
Sensing Technologies

The application of diphenyltin sulfide in sensing technologies is primarily through its role as a precursor to tin sulfide (SnS). mdpi.comresearchgate.net SnS is a semiconductor material that is being investigated for its potential use in various types of chemical sensors. researchgate.netmdpi.com The operating principle of such sensors often relies on changes in the electrical conductivity of the material upon exposure to a target analyte.

Porous materials are highly desirable for sensing applications as they offer a large surface area for interaction with the target substance. acs.org Methods to produce porous metal sulfide films are therefore of significant interest. The properties of SnS, such as its p-type semiconductivity and the ability to tune its characteristics by creating nanostructures, make it a candidate for gas sensing. researchgate.net For example, the high surface area of SnS nanoparticles or thin films can facilitate the adsorption of gas molecules, leading to a measurable change in resistance. While specific sensor designs using SnS derived from diphenyltin sulfide are an area of ongoing research, the fundamental properties of SnS make it a material of interest for developing next-generation sensing devices. researchgate.netmdpi.comresearchgate.net

Rechargeable Battery Technologies (Lithium-Ion and Sodium-Ion)

In the quest for next-generation energy storage, tin and its compounds are regarded as promising anode materials for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). frontiersin.org Tin sulfide (SnS), which can be synthesized from diphenyltin precursors, is particularly noteworthy due to its high theoretical capacity. mdpi.comresearchgate.netfrontiersin.org The larger interlayer spacing in materials like tin disulfide (SnS₂) is beneficial for the insertion and extraction of ions, facilitating rapid transport kinetics. frontiersin.org

For SIBs, which are gaining interest due to the low cost and abundance of sodium, finding suitable host materials is a challenge because of the larger ionic radius of Na⁺ compared to Li⁺. frontiersin.org Tin sulfide-based nanohybrids have shown significant promise as SIB anodes. nih.gov A nanohybrid anode composed of tin sulfide nanoparticles and carbon nanotubes delivered a high reversible capacity of approximately 1200 mAh g⁻¹ and demonstrated good cycling performance over 250 cycles. nih.gov This anode also exhibited a high first-cycle Coulombic efficiency of about 90%. nih.gov

Similarly, in LIBs, tin sulfide composites are explored to overcome the limitations of conventional graphite (B72142) anodes. frontiersin.org The primary challenge for tin-based anodes is the large volume change that occurs during the alloying/de-alloying process with lithium or sodium, which can lead to rapid capacity decay. frontiersin.org Research focuses on creating nanostructured composites, often with carbonaceous materials, to buffer these volume changes and improve cycle life. The use of diphenyltin compounds provides a direct route to synthesizing these advanced SnS anode materials. rsc.org

Table 3: Performance of Tin Sulfide (SnS)-Based Anodes in Sodium-Ion Batteries

ParameterValue/DescriptionBattery TypeSource(s)
Anode Material Tin sulfide nanoparticle/carbon nanotube hybridSodium-Ion Battery (SIB) nih.gov
Reversible Capacity ≈1200 mAh g⁻¹Sodium-Ion Battery (SIB) nih.gov
First Coulombic Efficiency ≈90%Sodium-Ion Battery (SIB) nih.gov
Cycling Performance Good stability over 250 cyclesSodium-Ion Battery (SIB) nih.gov
Rate Capability High rate capability at 1 A g⁻¹Sodium-Ion Battery (SIB) nih.gov

Catalysis in Complex Organic Synthesis

Beyond its use as a precursor, diphenyltin sulfide itself functions as a catalyst and a valuable intermediate in the field of organic chemistry.

Facilitation of Stereoselective and Chemoselective Transformations

Diphenyltin sulfide has been identified as an effective co-catalyst in stereoselective reactions, particularly in glycosylation. oup.comresearchgate.net Stereoselectivity is crucial in the synthesis of complex biomolecules like carbohydrates, where the precise three-dimensional arrangement of atoms determines biological function.

Research has shown that the combination of diphenyltin sulfide and a silver salt, such as silver perchlorate, can catalytically promote the stereoselective synthesis of β-D-ribofuranosides. researchgate.netnih.gov This catalytic system allows for the efficient formation of glycosidic bonds under mild conditions. researchgate.net Similarly, diphenyltin sulfide, when used with a catalytic amount of an active acidic species, facilitates the stereoselective glycosylation of 1-O-trimethylsilyl sugars. semanticscholar.org These methods provide a powerful tool for synthetic chemists to control the stereochemical outcome of reactions that are otherwise difficult to manage.

The broader family of organosulfur compounds, including diphenyl sulfide, has also been used to achieve high chemoselectivity in reactions like hydrogenation. worktribe.com This indicates a general principle where the sulfur-tin or sulfur-metal interaction can modulate the reactivity of a catalytic center to favor a specific reaction pathway among several possibilities.

Role as an Intermediate in the Production of Diverse Organotin Compounds

Diphenyltin sulfide serves as a versatile intermediate for the synthesis of other organotin compounds. smolecule.com Its Sn-S bonds can be cleaved and replaced, allowing for the construction of more complex organotin architectures.

For example, diphenyltin sulfide can react with organotin dichlorides to form distanthianes, which are compounds containing a Sn-S-Sn linkage. cdnsciencepub.com Heating equimolar amounts of dibutyltin (B87310) sulfide with dibutyltin dichloride is a known method to produce 1,1,3,3-tetrabutyl-1,3-dichlorodistanthiane. cdnsciencepub.com The synthesis of various diphenyltin(IV) dithiocarbamate (B8719985) compounds often starts from diphenyltin(IV) dichloride, which is closely related to the sulfide, illustrating the interchangeability of ligands at the tin center to create a diverse library of compounds with varied applications. analis.com.mynih.gov This role as a synthetic building block makes diphenyltin sulfide a valuable compound in the broader field of organometallic chemistry. cdnsciencepub.com

Precursor for Photoinitiators in Radical Polymerization Processes

Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations. iucr.orgbsu.edu.az These reactive species initiate polymerization, a process widely used in applications ranging from coatings to 3D printing. iucr.orgresearchgate.net Photoinitiators are broadly classified into two types. Type I photoinitiators undergo unimolecular bond cleavage to produce radicals, while Type II systems involve an excited state initiator molecule abstracting a hydrogen atom or an electron from a co-initiator to form radicals. bsu.edu.azresearchgate.net

While direct studies detailing the role of diphenyltin sulfide as a precursor for photoinitiators are not extensively documented in the provided research, the structurally related compound, diphenyl sulfide, is a known precursor to triarylsulfonium salts, which are utilized as photoinitiators. wikipedia.org The synthesis of photoinitiators is an area of active research, with various molecular scaffolds being explored. researchgate.netresearchgate.net Patent literature mentions diphenyltin sulfide in the context of compositions containing photoinitiators. googleapis.com Organotin compounds, more broadly, have been investigated in the synthesis of low-migration photoinitiators. google.com For instance, certain organotin species are noted in the preparation of photoinitiators designed for enhanced stability and performance in UV-curable formulations. google.com

Polymer Chemistry Applications

Catalytic Systems for Polymerization of Propylene (B89431) Oxide

Diphenyltin sulfide has been utilized as a component in multi-component catalytic systems for the ring-opening polymerization of epoxides, such as propylene oxide. Research has shown that combining diphenyltin sulfide with specific organozinc compounds creates highly active catalysts. Current time information in Bangalore, IN.dtic.mil

One of the most effective systems results from the reaction of diphenyltin sulfide with bis(3-dimethyl-aminopropyl)zinc. Current time information in Bangalore, IN.dtic.mil The resulting catalyst, with a proposed composition of R(C₆H₅)₂Sn(SZn)₂R where R is (CH₂)₃N(CH₃)₂, facilitates an anionic coordination polymerization of propylene oxide. Current time information in Bangalore, IN.dtic.mil This catalytic system is capable of producing high-molecular-weight poly(propylene oxide) (PPOX) in high yields. dtic.mil The polymerization process initiated by this system does not exhibit stereoselectivity or features of a living polymerization. Current time information in Bangalore, IN.dtic.mil At low catalyst concentrations, the system is particularly efficient. dtic.mil The polymerization kinetics can be influenced by temperature; increasing the temperature can lead to a decrease in the molecular weight and the isotactic fraction of the resulting polymer. dtic.mil

Table 1: Performance of Diphenyltin Sulfide-Based Catalytic System in Propylene Oxide Polymerization Catalyst formed from Diphenyltin Sulfide and bis(3-dimethyl-aminopropyl)zinc.

ParameterFindingCitation
Catalyst Composition R(C₆H₅)₂Sn(SZn)₂R, with R = (CH₂)₃N(CH₃)₂ Current time information in Bangalore, IN.dtic.mil
Polymerization Type Anionic coordination dtic.mil
Catalyst Concentration 0.03 mol-% Zn dtic.mil
Polymer Yield 80–90% dtic.mil
Polymer Molecular Weight (Mw) 500,000 dtic.mil
Polymer Isotacticity 40% isotactic fraction dtic.mil

Synthesis of Organometallic Polymers with Tailored Architectures

Organometallic polymers, which feature metal atoms as integral components of their backbones, combine the properties of organic polymers with the unique electronic, optical, or catalytic characteristics of organometallic complexes. dtic.mil The diphenyltin moiety can serve as a building block in the synthesis of such polymers, allowing for the creation of materials with tailored structures and properties. iucr.orgdtic.miltandfonline.com

One approach involves the reaction of mixtures of organotin compounds, such as dimethyltin (B1205294) and diphenyltin, with elemental sulfur. This method yields organostanthiane copolymers, which have been described as low molecular weight fluids that are thermally stable up to approximately 250°C. dtic.mil

The diphenyltin unit can also be incorporated into more complex, functional polymer backbones. For example, donor-acceptor π-conjugated polymers have been synthesized by reacting an organotitanium polymer with electrophiles like diphenyltin dichloride. tandfonline.com This post-element transformation strategy allows for the creation of polymers with alternating electron-donating and electron-accepting units, which is a key design for narrow band gap materials. tandfonline.com

Furthermore, the structural chemistry of diphenyltin compounds demonstrates their capacity to form highly ordered, supramolecular architectures. Diphenyltin diisothiocyanate, for instance, does not exist as discrete molecules but instead forms a layered coordination polymer. iucr.org In this structure, the ambidentate isothiocyanate ligands bridge neighboring octahedrally coordinated tin atoms, creating an extended two-dimensional network. iucr.org This illustrates how the coordination preferences of the tin center in a diphenyltin unit can be used to direct the assembly of tailored polymeric architectures. iucr.org

Q & A

Q. What are the standard protocols for synthesizing and characterizing diphenyltin sulfide?

  • Methodological Answer : Synthesis typically involves reacting tin(IV) chloride with thiophenol derivatives under inert conditions. Characterization requires multi-technique validation:
  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., 119Sn^{119}\text{Sn} NMR to confirm tin coordination ).
  • Thermogravimetric Analysis (TGA) to assess thermal stability (e.g., decomposition patterns as in Fig. 4 of ).
  • Elemental Analysis to verify purity (>95% recommended).
  • Melting Point Determination (183–187°C, as per ).
    For reproducibility, experimental sections must detail solvent systems, stoichiometry, and purification steps, with excess data relegated to supplementary materials .

Q. Which in vitro assays are commonly used to assess diphenyltin sulfide’s cytotoxicity?

  • Methodological Answer : The MTT assay is widely used to measure cell viability via IC50_{50} values (e.g., 4.0 µM for diphenyltin sulfide in K562 cells ). Key considerations:
  • Use triplicate wells to minimize variability.
  • Normalize data against controls (e.g., untreated cells and blank media).
  • Classify toxicity using established thresholds (e.g., IC50_{50} <5.0 µg/cm3^3 as "very toxic" ).
    Alternative assays include trypan blue exclusion for membrane integrity and flow cytometry for apoptosis profiling.

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between diphenyltin and triphenyltin compounds?

  • Methodological Answer : Contradictions often arise from differences in lipophilicity, cell line specificity, or experimental design. To address this:
  • Statistical Reanalysis : Apply non-parametric tests (e.g., Mann-Whitney U) if data normality is questionable .
  • Structure-Activity Relationship (SAR) Studies : Compare phenyl group effects on lipophilicity (logP = 1.989 for diphenyltin sulfide ) and cellular uptake.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Gielen & Tiekink, 2005 ) to identify trends.
  • Control for Variables : Standardize cell culture conditions (e.g., passage number, serum concentration) and exposure times .

Q. What computational methods are suitable for modeling diphenyltin sulfide’s interactions with biomolecules?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., electron acceptor behavior ) and ligand coordination modes (e.g., Sn–S bonding ).
  • Molecular Dynamics (MD) Simulations : Analyze stability of tin complexes in aqueous environments (e.g., solubility influenced by logP ).
  • Docking Studies : Identify potential binding sites in proteins (e.g., using AutoDock Vina with force fields optimized for organometallics).
    Validate models with experimental data (e.g., TGA, NMR) .

Q. How should environmental samples be prepared for accurate detection of diphenyltin sulfide?

  • Methodological Answer :
  • Field Preservation : Immediately add zinc acetate to fix sulfide species as ZnS, preventing oxidation or H2_2S off-gassing .
  • Flocculation for Dissolved Sulfide : Use aluminum hydroxide flocculant to remove particulates, ensuring filtrate represents bioavailable fractions .
  • Laboratory Analysis : Apply the methylene blue method (colorimetric detection at 670 nm) with calibration against certified standards.
  • Quality Control : Spike recovery tests (85–115% acceptable) and blank corrections to eliminate matrix interference .

Data Analysis and Contradiction Management

Q. How can researchers address conflicting reports on diphenyltin sulfide’s electron acceptor properties?

  • Methodological Answer :
  • Redox Titration : Quantify electron transfer capacity using ferrocene as a reference.
  • Spectroscopic Validation : UV-Vis spectroscopy to monitor charge-transfer complexes (e.g., with NADH analogs).
  • Comparative Studies : Benchmark against triphenyltin compounds to isolate phenyl group effects .
  • Error Analysis : Evaluate instrument sensitivity (e.g., detection limits of ±0.1 µM for electrochemical methods) .

Key Recommendations

  • Replicate Experiments : Ensure ≥3 independent trials for statistical power .
  • Report Negative Data : Document non-significant findings (e.g., p >0.05) to avoid publication bias .
  • Interdisciplinary Collaboration : Combine synthetic chemistry, toxicology, and computational modeling for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.